Bromoiodomethane

Content Navigation

CAS Number

Product Name

IUPAC Name

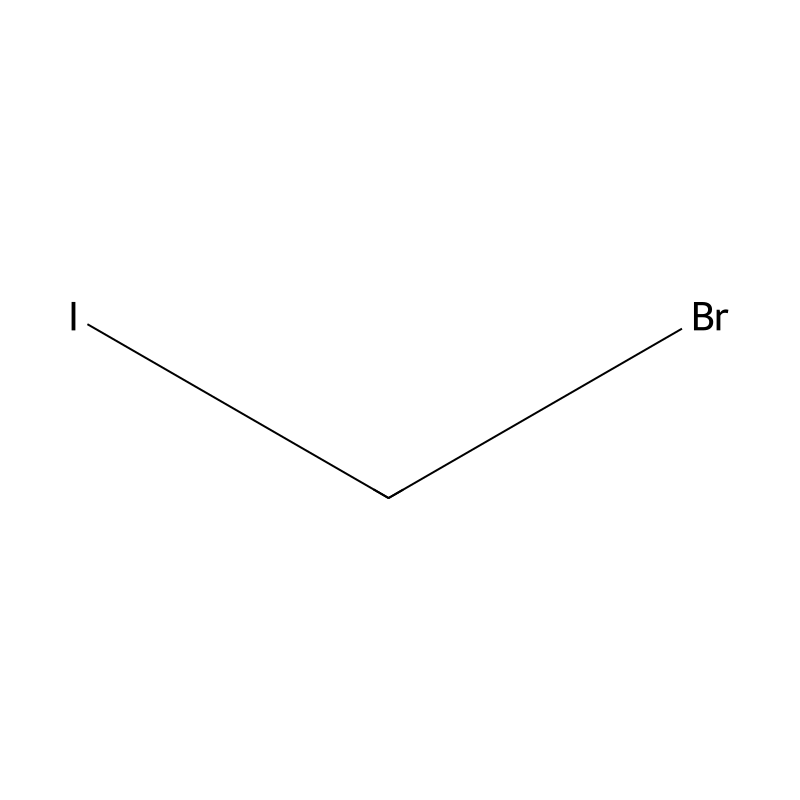

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Study of Chemical Reactions:

- Photodissociation: Bromoiodomethane serves as a model molecule for studying the ultrafast dynamics of chemical reactions, particularly photodissociation, where light breaks apart a molecule. Researchers use lasers to excite bromoiodomethane and then employ sophisticated techniques like femtosecond spectroscopy to track the subsequent fragmentation process, providing valuable insights into fundamental reaction mechanisms. Source: Femtochemistry and Femtobiology: Ultrafast Dynamics in Molecular Science, Martin et al.: )

Investigating Atmospheric Chemistry:

- Understanding halogen radical behavior: Bromoiodomethane, with its combination of bromine and iodine, is relevant to atmospheric research as a source of halogen radicals. These radicals play a crucial role in various atmospheric processes, including ozone depletion and the formation of air pollutants. Studying the behavior of bromoiodomethane helps researchers understand the release and fate of halogen radicals in the atmosphere. Source: Factors Affecting Disinfection By-product Formation During Chlorination of Municipal Wastewater, Hua et al.:

Material Science Applications:

- Precursor for organic materials: Bromoiodomethane can be used as a precursor for the synthesis of novel organic materials with specific properties. By incorporating bromoiodomethane into organic frameworks, researchers can tailor the material's electrical conductivity, optical properties, and other characteristics for potential applications in electronics, optoelectronics, and catalysis. [Source: Research Review, Miyano et al.]

Bromoiodomethane, with the chemical formula BrCH₂I, is a halomethane characterized as a colorless liquid, although older samples may exhibit a yellow tint. This compound is notable for its molecular weight of approximately 220.84 g/mol and its refractive index of 1.6382 at 20 °C. Bromoiodomethane has been identified as a product of microbial action and is of interest in various

Bromoiodomethane doesn't have a well-defined mechanism of action in biological systems due to its limited research.

Bromoiodomethane is likely to be toxic due to the presence of halogens. Specific data on its toxicity is limited, but general safety precautions for halomethanes should be followed:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Bromoiodomethane is likely flammable and should be kept away from heat sources.

- Simmons-Smith Reaction: It can serve as a reagent for cyclopropanation, where it reacts with alkenes to form cyclopropanes.

- Carbene Insertion Reactions: This compound is useful in generating carbenes that can insert into various substrates .

- Photodissociation: The compound undergoes photoinitiated bond dissociation, leading to the formation of radicals, which can be further studied for their dynamics and interactions in solution .

Research indicates that bromoiodomethane exhibits biological activity, particularly in the context of its photochemical properties. Studies have explored its potential effects on biological systems, including the interaction of its photoproducts with biological molecules. The compound's ability to generate reactive intermediates upon light exposure makes it relevant for studies in photochemistry and its implications in biological environments .

Bromoiodomethane can be synthesized through various methods:

- Halogenation of Methane: A direct method involves the halogenation of methane using bromine and iodine under controlled conditions.

- Reactions with Iodine and Bromine Sources: The compound can also be synthesized by reacting methanol with iodine monochloride or other halogenating agents.

- Microbial Production: Natural microbial processes can yield bromoiodomethane, highlighting its occurrence in environmental contexts .

Bromoiodomethane finds applications across several fields:

- Organic Synthesis: It is primarily used as a reagent in organic reactions, particularly for the synthesis of complex organic molecules.

- Photochemistry Research: Its unique photochemical properties make it a subject of interest in studying reaction mechanisms involving light-induced processes.

- Chemical Education: The compound serves as a teaching tool in demonstrating halogenation reactions and carbene chemistry .

Studies on bromoiodomethane have focused on its interactions with various substrates and biological molecules. The investigation into its photodissociation dynamics reveals how it behaves under light exposure, leading to the formation of reactive intermediates that may interact with DNA or proteins. These interactions are crucial for understanding the compound's potential effects on living organisms and its environmental impact .

Bromoiodomethane shares similarities with several other halomethanes. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Diiodomethane | CH₂I₂ | More commonly used in cyclopropanation reactions |

| Chloroiodomethane | CH₂ClI | Used similarly but has different reactivity profiles |

| Iodomethane | CH₃I | Simpler structure; widely used as a methylating agent |

| Bromoform | CHBr₃ | Heavier halomethane; used in organic synthesis |

Uniqueness of Bromoiodomethane: Unlike diiodomethane and chloroiodomethane, bromoiodomethane offers unique reactivity due to the presence of both bromine and iodine atoms, which influences its behavior in various

XLogP3

Boiling Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant